molecular formula C9H16NO2+ B10773696 (-)-Aceclidine

(-)-Aceclidine

Cat. No.: B10773696
M. Wt: 170.23 g/mol
InChI Key: WRJPSSPFHGNBMG-VIFPVBQESA-O
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Description

(-)-Aceclidine: is a cholinergic drug that acts as a muscarinic receptor agonist. It is primarily used in ophthalmology for the treatment of glaucoma and other eye conditions. The compound is known for its ability to reduce intraocular pressure by stimulating the muscarinic receptors in the eye, leading to increased outflow of aqueous humor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Aceclidine typically involves the reaction of tropinone with acetyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The overall reaction can be summarized as follows:

  • Tropinone + Acetyl Chloride → Intermediate
  • Intermediate + Water → this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester group in (-)-Aceclidine undergoes hydrolysis under acidic or alkaline conditions:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Acid hydrolysisDilute HCl, H₂O, reflux3-Quinuclidinol + Acetic acidProtonation of ester oxygen initiates nucleophilic attack by water .
Base hydrolysisNaOH, H₂O, 25–60°C3-Quinuclidinol + Sodium acetateSaponification via hydroxide ion nucleophile .

Key Data :

  • Hydrolysis kinetics depend on stereochemistry: The R-configuration at C3 (quinuclidine) influences steric accessibility of the ester group .

  • Protonated quinuclidine nitrogen (pKa ~9.3) stabilizes intermediates in acidic conditions .

Oxidation Reactions

The quinuclidine ring and acetate group are susceptible to oxidation:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Ring oxidationKMnO₄, H₂O, 80°CN-Oxide derivativesElectrophilic attack on tertiary amine forms N-oxide .
Ester oxidationOzone, then H₂O₂Fragmented carbonyl compoundsOzonolysis cleaves acetate side chain .

Experimental Observations :

  • N-Oxidation retains muscarinic activity but reduces potency compared to parent compound .

  • Oxidative degradation pathways are critical in stability studies for pharmaceutical formulations .

Reduction Reactions

Selective reduction of functional groups:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Ester reductionLiAlH₄, anhydrous ether3-Quinuclidinol + EthanolHydride attack reduces ester to primary alcohol .
Catalytic hydrogenationH₂, Pd/C, ethanolSaturated derivatives (theoretical)Limited applicability due to bicyclic rigidity .

Chiral Integrity :

  • Reduction preserves the R-configuration at C3, critical for receptor binding .

Substitution Reactions

The acetate group participates in nucleophilic substitutions:

Reaction Type Reagents/Conditions Products Mechanistic Notes
TransesterificationMethanol, H₂SO₄3-Quinuclidinyl methyl esterAcid-catalyzed exchange of alkoxy groups .
AminolysisAmmonia, 100°C3-Quinuclidinyl acetamideNucleophilic amine displaces acetate .

Stereochemical Impact :

  • Substitutions at C3 retain enantiomeric purity, as the quinuclidine ring restricts inversion .

Acid-Base Reactions

The tertiary amine in the quinuclidine ring undergoes protonation:

Reaction Type Reagents/Conditions Products Mechanistic Notes
ProtonationHCl, H₂OThis compound hydrochlorideForms stable salts for pharmaceutical use .
DeprotonationNaOH, >pH 10Free base formRare due to high pKa (~9.3) .

Pharmacological Relevance :

  • Hydrochloride salt formation enhances aqueous solubility for ophthalmic applications .

Comparative Reactivity of Enantiomers

Property This compound (R-form) (+)-Aceclidine (S-form)
Hydrolysis rate (pH 7.4)Slower (steric hindrance)Faster
Receptor binding (M₃)EC₅₀ = 5.74 μM EC₅₀ = 0.37 μM

Key Insight :

  • Stereochemistry dictates both chemical reactivity (e.g., hydrolysis kinetics) and biological activity .

Degradation Pathways

This compound degrades via:

  • Hydrolytic cleavage of the ester bond (major pathway in aqueous solutions) .

  • Oxidative N-demethylation under strong oxidizing conditions (theoretical, based on analogous quinuclidines).

Scientific Research Applications

Pharmacological Mechanism

The mechanism of action involves the binding of (-)-Aceclidine to muscarinic receptors, leading to ciliary muscle contraction and increased aqueous humor outflow. This action is crucial for managing conditions characterized by elevated intraocular pressure, such as glaucoma .

Treatment of Glaucoma

This compound is primarily used in treating open-angle glaucoma. Its effectiveness lies in its ability to lower intraocular pressure without significantly affecting accommodation, making it suitable for younger patients who still retain some accommodation ability .

Clinical Findings:

  • A study indicated that aceclidine had less impact on accommodation compared to other treatments like pilocarpine, making it preferable for patients under 50 years with glaucoma .
  • The compound has been shown to increase outflow facility in human eyes at low concentrations, indicating its efficacy at therapeutic doses .

Presbyopia Treatment

Recent studies have explored this compound's potential in treating presbyopia, a condition characterized by age-related difficulty in focusing on near objects. The Phase 3 CLARITY study evaluated two formulations (LNZ100 and LNZ101) of aceclidine for this purpose.

Key Results:

  • LNZ100 (1.75% aceclidine) demonstrated significant improvement in near vision with minimal loss of distance vision over a duration of up to 10 hours .
  • In clinical trials, 73% of participants showed three or more lines of improvement in near vision without losing distance acuity after treatment with LNZ100 .

Comparative Analysis with Other Miotics

Compound Mechanism Efficacy Side Effects
This compoundSelective muscarinic agonistHigh efficacy for near visionMinimal systemic effects
PilocarpineNon-selective muscarinic agonistModerate efficacyBrow ache, myopic shift
CarbacholNon-selective cholinergic agonistVariable efficacyGreater systemic side effects

This compound's selectivity for the iris sphincter over the ciliary muscle results in fewer side effects compared to traditional miotics like pilocarpine and carbachol. This selectivity minimizes issues such as brow ache and myopic shifts commonly associated with other treatments .

Recent Research Developments

Recent clinical trials have focused on enhancing the formulation and delivery of this compound:

  • LNZ100 : A preservative-free formulation that has shown promise in improving near vision while maintaining pupil size effectively over extended periods .
  • LNZ101 : A combination formulation with brimonidine that also demonstrated efficacy but did not show superiority over LNZ100 .

Mechanism of Action

Molecular Targets and Pathways: (-)-Aceclidine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, the compound activates the receptor, leading to a series of intracellular signaling events. These events result in the contraction of the ciliary muscle in the eye, which increases the outflow of aqueous humor and reduces intraocular pressure.

Comparison with Similar Compounds

    Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.

    Carbachol: A cholinergic agonist that activates both muscarinic and nicotinic receptors.

    Bethanechol: A muscarinic receptor agonist used to treat urinary retention.

Uniqueness: (-)-Aceclidine is unique in its specific action on muscarinic receptors in the eye, making it particularly effective for reducing intraocular pressure. Unlike some other cholinergic agonists, this compound has a more targeted effect, which reduces the risk of systemic side effects.

Properties

Molecular Formula

C9H16NO2+

Molecular Weight

170.23 g/mol

IUPAC Name

[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1

InChI Key

WRJPSSPFHGNBMG-VIFPVBQESA-O

Isomeric SMILES

CC(=O)O[C@H]1C[NH+]2CCC1CC2

Canonical SMILES

CC(=O)OC1C[NH+]2CCC1CC2

Origin of Product

United States

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